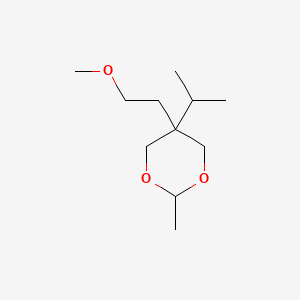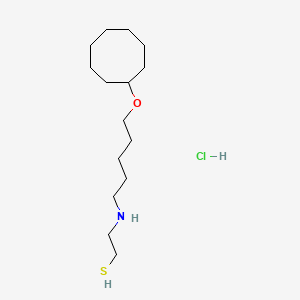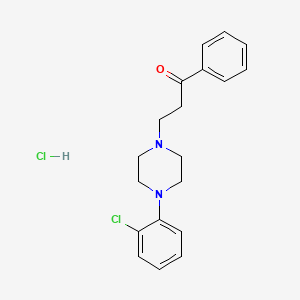
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that belongs to the class of aromatic ketones. It is characterized by the presence of a propiophenone core structure substituted with a piperazine ring and an ortho-chlorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride typically involves the reaction of propiophenone with 1-(o-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include hydrochloric acid, which helps in the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the final product .
化学反应分析
Types of Reactions
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Chloropropiophenone: A related compound with a similar structure but different substituents.
Propiophenone: The parent compound without the piperazine and chlorophenyl groups.
4’-Chloropropiophenone: Another derivative with a different substitution pattern .
Uniqueness
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
22662-35-7 |
|---|---|
分子式 |
C19H22Cl2N2O |
分子量 |
365.3 g/mol |
IUPAC 名称 |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-5-9-18(17)22-14-12-21(13-15-22)11-10-19(23)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
InChI 键 |
QCQDHILNLCIICZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
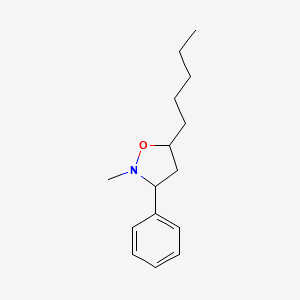


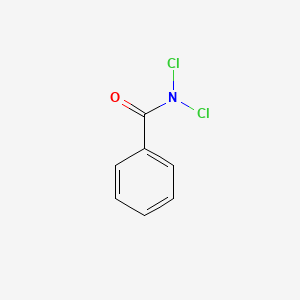



![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
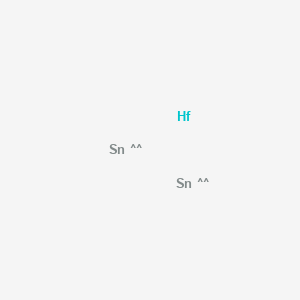
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

